molecular formula C11H14BrNO3S B8237691 4-{[(3-Bromophenyl)methane]sulfonyl}morpholine

4-{[(3-Bromophenyl)methane]sulfonyl}morpholine

Cat. No.: B8237691
M. Wt: 320.20 g/mol
InChI Key: PHKIAIXNDRAMKE-UHFFFAOYSA-N
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Description

4-{[(3-Bromophenyl)methane]sulfonyl}morpholine is an organic compound with the molecular formula C10H12BrNO3S It is a morpholine derivative where the morpholine ring is substituted with a 3-bromophenylmethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Bromophenyl)methane]sulfonyl}morpholine typically involves the reaction of morpholine with 3-bromobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Bromophenyl)methane]sulfonyl}morpholine undergoes various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenylmethylsulfonylmorpholine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Phenylmethylsulfonylmorpholine.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(3-Bromophenyl)methane]sulfonyl}morpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(3-Bromophenyl)methane]sulfonyl}morpholine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromophenyl)methylsulfonyl]morpholine
  • 4-[(3-Chlorophenyl)methylsulfonyl]morpholine
  • 4-[(3-Fluorophenyl)methylsulfonyl]morpholine

Uniqueness

4-{[(3-Bromophenyl)methane]sulfonyl}morpholine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where selective bromination is required. Additionally, the bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives .

Properties

IUPAC Name

4-[(3-bromophenyl)methylsulfonyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S/c12-11-3-1-2-10(8-11)9-17(14,15)13-4-6-16-7-5-13/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKIAIXNDRAMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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